Computed Lipophilicity (XLogP3) Differentiates 4,6-Difluoro from Mono-Fluoro and Non-Fluorinated Analogs
The 4,6-difluoro substitution yields an XLogP3 of 2.6, intermediate between the more lipophilic 4-fluoro analog (computed XLogP3 = 2.3; Δ = +0.3) and the more polar 4-methoxy analog (computed XLogP3 = 1.7; Δ = +0.9). This places the target compound in the optimal range for oral bioavailability (1–3) while retaining sufficient polarity for aqueous solubility [1][2][3].
| Evidence Dimension | Computed log P (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide (CAS 851979-02-7): 2.3; N'-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide (CAS 851978-52-4): 1.7 |
| Quantified Difference | Δ = +0.3 vs. 4-fluoro; Δ = +0.9 vs. 4-methoxy |
| Conditions | Computed by XLogP3 3.0 algorithm within PubChem |
Why This Matters
A 0.3–0.9 log unit shift in XLogP3 can alter membrane permeability and non-specific protein binding, directly impacting the compound's suitability for cell-based versus biochemical screening formats.
- [1] PubChem Compound Summary for CID 7105716, N'-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7105716 (accessed 2026-05-09). View Source
- [2] PubChem Compound Summary for CID 7105715, N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7105715 (accessed 2026-05-09). View Source
- [3] PubChem Compound Summary for CID 7105717, N'-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7105717 (accessed 2026-05-09). View Source
